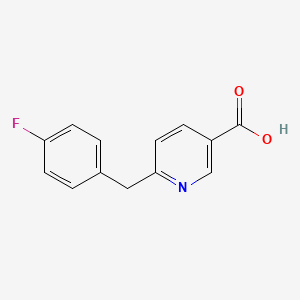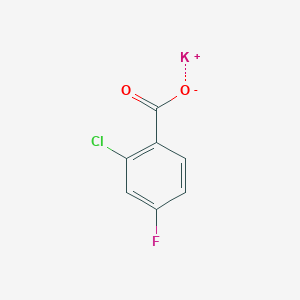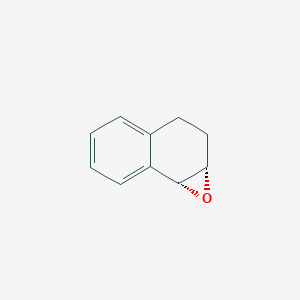
1,2-Epoxytetralin, (1R,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Epoxytetralin, (1R,2S)-, can be synthesized through several methods. One common approach involves the epoxidation of tetralin using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds as follows:
Tetralin+m-CPBA→1,2-Epoxytetralin, (1R,2S)-
The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,2-Epoxytetralin, (1R,2S)-, may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of tetralin using transition metal catalysts like titanium or vanadium complexes. These catalysts facilitate the epoxidation process, allowing for higher yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxytetralin, (1R,2S)-, undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products
Diols: Formed through oxidation or reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,2-Epoxytetralin, (1R,2S)-, has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1,2-Epoxytetralin, (1R,2S)-, involves its ability to react with various molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity allows it to modify the function of these molecules, potentially leading to therapeutic effects or toxicological outcomes.
Comparaison Avec Des Composés Similaires
1,2-Epoxytetralin, (1R,2S)-, can be compared with other similar compounds, such as:
1,2-Epoxytetralin, (1S,2R)-: The enantiomer of 1,2-Epoxytetralin, (1R,2S)-, with different stereochemistry and potentially different biological activities.
Tetralin: The parent hydrocarbon from which 1,2-Epoxytetralin is derived.
Other Epoxides: Compounds like styrene oxide or cyclohexene oxide, which share the epoxide functional group but differ in their structural and stereochemical properties.
The uniqueness of 1,2-Epoxytetralin, (1R,2S)-, lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58800-12-7 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
Clé InChI |
ZWBOIOUXXAJRAU-VHSXEESVSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]3[C@H]1O3 |
SMILES canonique |
C1CC2=CC=CC=C2C3C1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)
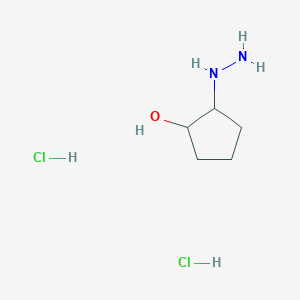
![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)

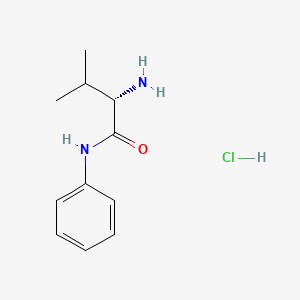
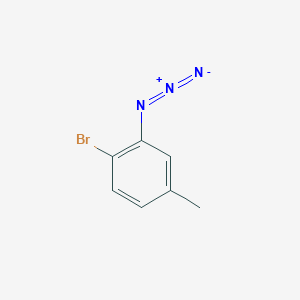

![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
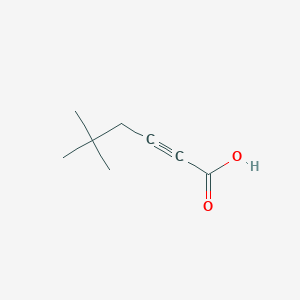
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

